molecular formula C6H4BrClO3S B11720000 4-Bromo-2-hydroxybenzene-1-sulfonyl chloride

4-Bromo-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B11720000
M. Wt: 271.52 g/mol
InChI Key: FMRHTUZGJHSLAB-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS: 1261497-41-9) is a brominated aromatic sulfonyl chloride derivative with the molecular formula C₆H₄BrClO₃S and a molecular weight of 271.52 g/mol . It features a hydroxyl (-OH) group at the 2-position, a bromine atom at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring. This compound is primarily used in laboratory settings for synthesizing sulfonamides, sulfonate esters, and other derivatives due to the reactivity of the sulfonyl chloride group. Its purity is typically ≥95%, and it is stored in amber glass bottles to prevent degradation .

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

4-bromo-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4BrClO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H

InChI Key

FMRHTUZGJHSLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The hydroxyl group on the aromatic ring activates the ortho and para positions for electrophilic substitution. However, the presence of bromine at position 4 exerts a meta-directing effect, complicating regioselectivity. To mitigate this, the reaction is conducted at temperatures below 60°C to favor sulfonation at position 1. A molar ratio of 2.5–4.0 moles of HSO3_3Cl per mole of 4-bromo-2-hydroxybenzene ensures complete conversion.

Key Steps:

  • Mixing Phase: 4-Bromo-2-hydroxybenzene is dissolved in dichloromethane, followed by gradual addition of HSO3_3Cl.

  • Catalytic Enhancement: Alkali metal salts (e.g., Na2_2SO4_4) are introduced to stabilize intermediates.

  • Quenching and Isolation: The reaction mixture is quenched in ice water, and the organic layer is separated. Anhydrous this compound is obtained via distillation to remove residual water and solvent.

Table 1: Optimization Parameters for Direct Sulfonylation

ParameterOptimal RangeImpact on Yield
Temperature40–60°CMaximizes regioselectivity
HSO3_3Cl Ratio3.0–3.5 molesPrevents over-sulfonation
Catalyst Concentration5–10 wt% (Na2_2SO4_4)Accelerates reaction rate

Sulfonation Followed by Chlorination

This two-step method involves initial sulfonation to form 4-bromo-2-hydroxybenzenesulfonic acid, followed by chlorination to convert the sulfonic acid group into a sulfonyl chloride.

Sulfonation Step

4-Bromo-2-hydroxybenzene is treated with concentrated sulfuric acid or fuming sulfuric acid (oleum) at 80–100°C. The sulfonic acid group is introduced at position 1 due to the ortho-directing effect of the hydroxyl group. However, bromine’s meta-directing influence necessitates prolonged reaction times (8–12 hours) to achieve >85% conversion.

Chlorination Step

The sulfonic acid intermediate is reacted with thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) under reflux conditions. Thionyl chloride is preferred due to its milder reaction profile and easier byproduct removal (SO2_2 and HCl gases).

Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 70–80°C (SOCl2_2), 100–110°C (PCl5_5)

  • Yield: 75–90% after recrystallization

Table 2: Chlorinating Agents and Efficiency

AgentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl2_270–804–685–9099.2
PCl5_5100–1103–575–8098.5

Protective Group Strategies

The hydroxyl group’s reactivity often necessitates protection during sulfonation to prevent undesired side reactions. Common protective groups include acetyl and methoxymethyl (MOM) ethers.

Acetylation-Based Protection

4-Bromo-2-hydroxybenzene is acetylated using acetic anhydride in pyridine, yielding 4-bromo-2-acetoxybenzene. Subsequent sulfonation with HSO3_3Cl introduces the sulfonyl chloride group at position 1. Deprotection via alkaline hydrolysis (NaOH/EtOH) restores the hydroxyl group.

Advantages:

  • Improved regioselectivity (>95% purity).

  • Reduced side reactions (e.g., sulfonation at position 3).

Disadvantages:

  • Additional steps increase synthesis time by 30–40%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation80–8598.5HighModerate
Sulfonation-Chlorination75–9099.0ModerateLow
Protective Group Route70–7599.5LowHigh

Key Findings:

  • Direct sulfonylation balances yield and scalability, making it ideal for industrial applications.

  • Protective group strategies, while high-purity, are cost-prohibitive for large-scale production.

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes solvent recovery, catalyst reuse, and waste minimization. Halogenated solvents are distilled and recycled, reducing environmental impact. Continuous-flow reactors enhance temperature control and reaction uniformity, achieving throughputs of 50–100 kg/batch .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Quinone Derivatives: Formed from the oxidation of the hydroxyl group.

    Hydroxybenzene Derivatives: Formed from the reduction of the bromine atom.

Scientific Research Applications

4-Bromo-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Bromo-2-ethylbenzene-1-sulfonyl Chloride

  • Molecular Formula : C₈H₈BrClO₂S
  • Molecular Weight : 283.56 g/mol
  • CAS : 175278-24-7
  • Key Differences :
    • Replaces the hydroxyl (-OH) group with an ethyl (-CH₂CH₃) substituent at the 2-position.
    • The ethyl group is electron-donating, increasing the compound’s lipophilicity and reducing polarity compared to the hydroxyl-containing analog.
    • Applications : Suitable for reactions requiring hydrophobic intermediates, such as lipid-soluble drug candidates .

5-Bromo-2-chlorobenzene-1-sulfonyl Chloride

  • Molecular Formula : C₆H₃BrCl₂O₂S
  • Molecular Weight : 289.96 g/mol
  • CAS : 81226-68-8
  • Key Differences: Contains a chlorine atom at the 2-position and bromine at the 5-position. Applications: Used in synthesizing halogen-rich agrochemicals or flame retardants due to its dual halogen substituents .

4-Bromobenzoyl Chloride

  • Molecular Formula : C₇H₄BrClO
  • Molecular Weight : 219.46 g/mol
  • CAS : 586-75-4
  • Key Differences :
    • Features a benzoyl chloride (-COCl) group instead of sulfonyl chloride (-SO₂Cl).
    • Benzoyl chlorides undergo nucleophilic acyl substitutions (e.g., forming esters or amides), while sulfonyl chlorides are more reactive toward amines (e.g., forming sulfonamides).
    • Applications : Widely used in peptide synthesis and polymer chemistry .

4-Bromo-2-formylbenzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₄BrClO₃S (inferred from structure)
  • Key Differences: Substitutes the hydroxyl group with a formyl (-CHO) group at the 2-position. The aldehyde group introduces additional reactivity, enabling condensation reactions (e.g., with hydrazines to form hydrazones). Applications: Potential use in synthesizing Schiff base ligands or fluorescent probes .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride C₆H₄BrClO₃S 271.52 -OH (2), -Br (4), -SO₂Cl (1) Sulfonamide formation, acidic hydroxyl Pharmaceuticals, sulfonamide synthesis
4-Bromo-2-ethylbenzene-1-sulfonyl chloride C₈H₈BrClO₂S 283.56 -CH₂CH₃ (2), -Br (4), -SO₂Cl (1) Hydrophobic intermediates Lipophilic drug candidates
5-Bromo-2-chlorobenzene-1-sulfonyl chloride C₆H₃BrCl₂O₂S 289.96 -Cl (2), -Br (5), -SO₂Cl (1) Halogen-rich electrophiles Agrochemicals, flame retardants
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 -Br (4), -COCl (1) Nucleophilic acyl substitution Peptide synthesis, polymers

Research Findings and Implications

Reactivity Trends: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water or methanol) but may complicate reactions requiring anhydrous conditions . Ethyl and chlorine substituents reduce polarity, favoring organic-phase reactions .

Synthetic Utility :

  • Sulfonyl chlorides with hydroxyl groups (e.g., the target compound) are preferred for synthesizing water-soluble sulfonamides, critical in antibiotic development .
  • Halogen-rich analogs (e.g., 5-bromo-2-chloro derivative) are valuable in materials science for their flame-retardant properties .

Safety Considerations :

  • Sulfonyl and benzoyl chlorides require careful handling due to their lachrymatory and corrosive nature. Proper ventilation and personal protective equipment (PPE) are mandatory .

Biological Activity

The compound is known for its nucleophilic substitution reactions , where the sulfonyl chloride group can be replaced by nucleophiles such as amines, leading to the formation of sulfonamide derivatives. Additionally, it can engage in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group on the benzene ring. The electron-withdrawing nature of the sulfonyl chloride enhances electrophilicity at the ortho and para positions relative to the hydroxyl group, increasing its reactivity in synthetic applications.

Biological Activity Overview

While specific biological activities of 4-bromo-2-hydroxybenzene-1-sulfonyl chloride are not extensively documented, compounds with similar functional groups often exhibit significant biological properties. Sulfonamide derivatives, for instance, are well-known for their antibacterial activity and are widely used in pharmaceuticals. The hydroxyl group may enhance interactions with biological macromolecules, potentially improving solubility and bioavailability in drug formulations.

Comparative Biological Activity of Related Compounds

A comparative analysis of structurally similar compounds indicates varying biological activities:

Compound NameStructural FeaturesUnique Biological Aspects
4-Bromo-2-methylbenzene-1-sulfonyl chlorideContains a methyl group instead of a hydroxylDifferent steric effects due to methyl group
4-Chloro-2-hydroxybenzene-1-sulfonyl chlorideContains chlorine instead of bromineVaries in reactivity due to chlorine
4-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonyl chlorideContains a fluorine substituentFluorine's electronegativity alters reactivity
4-Bromobenzene-1-sulfonyl chlorideLacks hydroxyl and additional substituentsSimpler structure with different reactivity
3-Bromo-2-hydroxybenzene-1-sulfonyl chlorideDifferent substitution patternAffects regioselectivity in reactions

The combination of bromine and hydroxyl groups alongside the sulfonyl chloride moiety provides distinct reactivity patterns that are not found in simpler analogs, making this compound particularly valuable in synthetic organic chemistry.

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For example, studies on related compounds have demonstrated their efficacy against various bacterial strains. In one study, compounds similar to this compound were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Antimicrobial Potential

A recent study focusing on novel compounds containing sulfonamide structures highlighted their potential as antimicrobial agents. The presence of a bromine atom was noted to enhance antimicrobial effects compared to their chloro derivatives . This suggests that modifications to the structure of sulfonamide derivatives can significantly influence their biological activity.

Q & A

Q. How should researchers address contradictory data between theoretical predictions and experimental results?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Theoretical : Re-optimize DFT geometries with higher basis sets (e.g., def2-TZVP).
  • Experimental : Use 2D NMR (NOESY, HSQC) to confirm spatial arrangements.
  • Statistical : Apply Bland-Altman plots or Deming regression to assess systematic errors .

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